molecular formula C13H23NO4 B2447621 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate CAS No. 196206-09-4

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate

Cat. No.: B2447621
CAS No.: 196206-09-4
M. Wt: 257.33
InChI Key: URZBRYIUDLUPSN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate is a synthetic organic compound often used in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopentyl ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. These structural features make it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate typically involves several key steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically affecting the cyclopentyl ring or the ester group.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amides or esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyclopentyl ring and ester group contribute to the compound’s stability and reactivity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclohexylacetate: Similar structure but with a cyclohexyl ring.

    Ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate: Similar structure but with an ethyl ester group.

    Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate: Similar structure but with a cyclopropyl ring.

Uniqueness

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate is unique due to its specific combination of a cyclopentyl ring and a Boc-protected amino group, which provides a balance of stability and reactivity. This makes it particularly useful in the synthesis of pharmaceuticals where precise control over the chemical environment is required.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl (2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10(11(15)17-4)9-7-5-6-8-9/h9-10H,5-8H2,1-4H3,(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZBRYIUDLUPSN-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.